molecular formula C19H30O2 B1630284 Nonadeca-6,8-diynoic acid CAS No. 174063-97-9

Nonadeca-6,8-diynoic acid

Cat. No.: B1630284
CAS No.: 174063-97-9
M. Wt: 290.4 g/mol
InChI Key: STCGDIJOEZNVHP-UHFFFAOYSA-N
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Description

Nonadeca-6,8-diynoic acid is a unique organic compound with the molecular formula C19H30O2. It is characterized by the presence of two triple bonds at the 6th and 8th positions of the nonadecane chain. This compound is part of the diacetylenic fatty acids family, known for their conjugated triple bonds which impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadeca-6,8-diynoic acid can be synthesized through various methods. One common approach involves the oxidative coupling of terminal alkynes. For instance, the reaction between 1-decyne and 1-octyne in the presence of a palladium catalyst can yield 6,8-nonadecadiynoic acid. The reaction typically requires a base such as potassium carbonate and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of 6,8-nonadecadiynoic acid often involves the use of large-scale oxidative coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Nonadeca-6,8-diynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bonds in 6,8-nonadecadiynoic acid can be oxidized to form diketones or other oxygenated derivatives.

    Reduction: Hydrogenation of the triple bonds can yield saturated or partially saturated fatty acids.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide can be used as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is commonly used for hydrogenation.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) can facilitate esterification or amidation.

Major Products Formed:

Scientific Research Applications

Nonadeca-6,8-diynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-nonadecadiynoic acid is primarily related to its ability to interact with biological membranes and proteins. The conjugated triple bonds allow it to insert into lipid bilayers, altering membrane fluidity and function. Additionally, it can interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

  • 10,12-Octadecadiynoic acid
  • 8,10-Henicosadiynoic acid
  • 7-Nonadecenoic acid
  • 12-Nonadecenoic acid

Comparison: Nonadeca-6,8-diynoic acid is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and physical properties. Compared to other diacetylenic acids, it has a longer carbon chain, which can influence its solubility and interaction with biological membranes. Its unique structure makes it particularly useful in applications requiring specific molecular interactions and properties .

Properties

IUPAC Name

nonadeca-6,8-diynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h2-10,15-18H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCGDIJOEZNVHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639868
Record name Nonadeca-6,8-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174063-97-9
Record name 6,8-Nonadecadiynoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174063-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonadeca-6,8-diynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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